methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a derivative of phenylalanine, an amino acid, and is commonly used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride typically involves the esterification of 3-chlorophenylalanine. The reaction is carried out under acidic conditions using methanol and hydrochloric acid as reagents . The process involves the following steps:
Esterification: 3-chlorophenylalanine is reacted with methanol in the presence of hydrochloric acid to form methyl 2-amino-3-(3-chlorophenyl)propanoate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride: Similar structure but with the chlorine atom in a different position on the phenyl ring.
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride: A stereoisomer with similar chemical properties.
Uniqueness
Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
37844-14-7 |
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Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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